
2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol
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Overview
Description
2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol, also known as Linalyl anthranilate, is a compound with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol . It is a pale straw-colored oily liquid with a fresh linalool orange blossom herbal gardenia woody odor . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol involves the esterification of 2-aminobenzoic acid with 3,7-dimethylocta-2,6-dien-1-ol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation and chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the fragrance industry due to its pleasant odor and in the production of various consumer products
Mechanism of Action
The mechanism of action of 2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and microbial growth.
Comparison with Similar Compounds
2-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol can be compared with similar compounds such as:
Geraniol: Similar structure but lacks the amino group.
Nerol: Isomer of geraniol with similar properties.
Linalool: Similar odor profile but different functional groups
These compounds share some chemical properties but differ in their specific functional groups and applications, making this compound unique in its applications and properties.
Properties
CAS No. |
177537-03-0 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;8-6-4-2-1-3-5(6)7(9)10/h5,7,11H,4,6,8H2,1-3H3;1-4H,8H2,(H,9,10) |
InChI Key |
HUKVQOHBWOWEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCO)C)C.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
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